Ginsenoside Ra2 is a dammarane-type saponin found in the roots of Panax ginseng C. A. MEYER, commonly known as ginseng. [] Ginsenosides are a class of triterpenoid saponins considered the primary bioactive components of ginseng. Ra2 is classified as a protopanaxadiol-type ginsenoside, meaning it contains the protopanaxadiol aglycone as its core structure. []
Ginsenoside Ra2 has garnered significant attention in scientific research due to its diverse pharmacological activities, including potential roles in immune modulation, anti-inflammatory responses, and anti-tumor activity. [, , ] It serves as a valuable compound for investigating the biological mechanisms associated with ginseng's therapeutic effects.
Ginsenoside Ra2 is a specific type of ginsenoside, which are saponins derived from the roots of Panax ginseng and other species within the genus Panax. Ginsenosides are recognized for their various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Ginsenoside Ra2 is particularly noted for its potential therapeutic applications in treating conditions such as cancer, diabetes, and cardiovascular diseases.
Ginsenoside Ra2 is primarily extracted from the roots of Panax ginseng, a plant widely used in traditional medicine. The biosynthesis of ginsenosides, including Ra2, occurs through complex biochemical pathways involving various enzymes and precursors derived from the mevalonate pathway and other metabolic routes .
Ginsenosides are classified into two main types based on their chemical structure: protopanaxadiol (PPD) and protopanaxatriol (PPT). Ginsenoside Ra2 falls under the PPD category, characterized by specific sugar moieties attached to the aglycone structure . This classification is significant as it influences the biological activities and therapeutic potentials of different ginsenosides.
The synthesis of ginsenoside Ra2 can be achieved through both natural extraction from plant sources and synthetic methods. Natural extraction typically involves:
Recent advances in metabolic engineering have enabled the production of ginsenosides using yeast and other microbial systems. This involves heterologous expression of genes responsible for ginsenoside biosynthesis, optimizing metabolic pathways, and enhancing enzyme activity . For instance, Saccharomyces cerevisiae has been modified to produce ginsenosides by incorporating genes that facilitate the conversion of simple sugars into complex saponin structures.
The molecular formula for ginsenoside Ra2 is C30H52O9. The structure consists of a dammarane skeleton with various sugar moieties attached at specific positions. The aglycone part is characterized by a tetracyclic triterpenoid structure typical for PPD-type ginsenosides.
The molecular weight of ginsenoside Ra2 is approximately 520.7 g/mol. Mass spectrometry techniques such as liquid chromatography-mass spectrometry have been utilized to confirm its molecular identity through fragmentation patterns .
Ginsenoside Ra2 undergoes various chemical reactions that contribute to its biological activities:
These reactions are crucial for understanding how ginsenoside Ra2 interacts with biological systems .
The mechanism of action for ginsenoside Ra2 involves multiple pathways:
Studies have indicated that these mechanisms may be mediated through interactions with specific cellular receptors and signaling pathways, although detailed molecular targets remain an area for further research.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy to characterize its chemical structure further .
Ginsenoside Ra2 has several scientific uses:
Research continues to explore new applications and mechanisms underlying the therapeutic effects of ginsenoside Ra2 .
Ginsenoside Ra2 belongs to the protopanaxadiol (PPD)-type ginsenosides, characterized by a dammarane skeleton with sugar moieties attached at the C-3 and/or C-20 hydroxyl groups. Its biosynthesis initiates from the mevalonate (MVA) pathway, where 2,3-oxidosqualene undergoes cyclization catalyzed by dammarenediol synthase (DDS) to form dammarenediol-II (DM). This intermediate is subsequently hydroxylated at C-12 by cytochrome P450 enzymes (e.g., CYP716A47), yielding PPD as the core aglycone [8]. PPD then undergoes sequential glycosylation by UDP-dependent glycosyltransferases (UGTs), which attach sugar units to form Ra2. Notably, Ra2 possesses a unique tetrasaccharide chain (glucose-glucose-glucose-xylose) at C-3 and a disaccharide (glucose-glucose) at C-20, distinguishing it from structurally similar ginsenosides like Rb1 or Rc [6] [8].
Enzyme | Function | Substrate Specificity | Product |
---|---|---|---|
DDS | Cyclizes 2,3-oxidosqualene | Oxidosqualene | Dammarenediol-II |
CYP716A47 | C-12 hydroxylation | Dammarenediol-II | Protopanaxadiol (PPD) |
UGT94Q2 | C-3 glucosylation | PPD | Ginsenoside Rd (monoglucoside) |
PgUGT71A53 | C-20 glucosylation | PPD derivatives | Intermediate with disaccharide |
Unidentified UGT | Xylose attachment | Ginsenoside Rb1 | Ginsenoside Ra2 |
The structural uniqueness of Ra2 arises from its glycosylation pattern. Unlike Rb1 (glucose-glucose at C-20), Ra2 features a terminal xylose residue attached to the inner glucose at C-3. This modification is mediated by a specialized UGT, likely from the UGT94 family, which transfers xylose from UDP-xylose to the C-2 position of the outermost glucose in the C-3 oligosaccharide chain [6] [8]. Enzymatic studies indicate that this UGT exhibits stringent regioselectivity, as mutations in its PSPG (Plant Secondary Product Glycosyltransferase) motif abolish xylosyltransferase activity without affecting glucosylation [6]. Additionally, Ra2 retains a disaccharide at C-20 (glucose-6-glucose), formed by UGTs such as PgUGT71A53, which catalyzes β-(1→6) linkage [8]. The precise sequence of glycosylation remains debated, though in vitro assays suggest C-20 glycosylation precedes C-3 elongation [1].
Ra2 accumulation is transcriptionally regulated by ethylene-responsive factors (ERFs) and jasmonate (JA)-responsive transcription factors. In Panax ginseng, the AP2/ERF family gene PgERF120 is co-expressed with UGTs involved in Ra2 biosynthesis. Ethylene treatment upregulates PgERF120 by 3.7-fold within 1 hour, concurrently enhancing expression of CYP716A47 and Ra2-specific UGTs [4]. RNA interference (RNAi)-mediated suppression of PgERF120 reduces Ra2 content by 38–45% in hairy roots, confirming its role as a positive regulator [4]. Furthermore, MYB transcription factors bind to promoters of glycosyltransferase genes, modulating their expression in response to developmental cues. For instance, Ra2 levels peak in 6-year-old roots, correlating with heightened expression of UGT94 paralogs in older plants [8] [9].
Biotic and abiotic stressors significantly alter Ra2 biosynthesis:
Stressor | Effect on Ra2 | Mechanism | Key Genes/Proteins Affected |
---|---|---|---|
Ethylene (50 μM) | ↑ 3.7-fold | ERF activation | PgERF120, CYP716A47 |
Alternaria panax | ↑ 2.1-fold | Defense response | JA biosynthesis genes |
Phosphorus deficiency | ↑ 40% | Resource reallocation | HMGR, DDS |
Shading (70% reduced light) | ↓ 30% | Reduced photosynthesis | PSY (phytoene synthase) |
MeJA (100 μM) | ↑ 3.2-fold | JA signaling | JAZ repressors, MYC2 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: